N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline
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Overview
Description
N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with aniline in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of 1-methyl-1H-pyrazole-3-carbaldehyde reacts with aniline to form an imine intermediate, which is then reduced to the desired amine product using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines or other reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines. Substitution reactions can lead to various substituted derivatives depending on the electrophile or nucleophile used .
Scientific Research Applications
N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole ring and aniline moiety can interact with various biological pathways, influencing processes such as signal transduction, gene expression, and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate: This compound features a similar pyrazole ring but with a phenyl substitution instead of an aniline moiety.
3-Amino-1-methyl-1H-pyrazole: This compound has an amino group at the 3-position of the pyrazole ring, similar to the aniline substitution in N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline.
Uniqueness
This compound is unique due to the presence of both the pyrazole ring and the aniline moiety, which confer specific electronic and steric properties. These features make it a versatile compound for various applications in synthetic chemistry, medicinal research, and industrial processes .
Properties
IUPAC Name |
N-[(1-methylpyrazol-3-yl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14-8-7-11(13-14)9-12-10-5-3-2-4-6-10/h2-8,12H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBPVRNJIXJHCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CNC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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